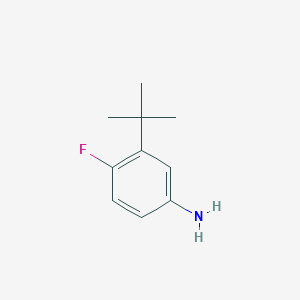

3-(Tert-butyl)-4-fluoroaniline

Description

Significance of Aromatic Amines in Contemporary Organic Synthesis

Aromatic amines are fundamental to numerous chemical transformations and are integral to the synthesis of a wide range of organic compounds. numberanalytics.comwisdomlib.org

Aromatic amines serve as essential building blocks and precursors in the synthesis of a multitude of organic molecules. numberanalytics.comnumberanalytics.com They are key starting materials in the production of dyes, pigments, pharmaceuticals, and agrochemicals. numberanalytics.comwikipedia.org One of the most notable applications of aromatic amines is in the synthesis of azo dyes, which constitute a large and commercially significant class of synthetic colorants. imrpress.com The process involves the diazotization of a primary aromatic amine, followed by coupling with another aromatic compound. fiveable.meimrpress.com

Furthermore, aromatic amines are precursors to a variety of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. wisdomlib.org The reduction of nitroarenes is a common and widely used method for the synthesis of primary aromatic amines, highlighting their role as accessible and crucial intermediates. numberanalytics.comfiveable.me The amino group in aromatic amines can also be converted to a variety of other functional groups, making them versatile intermediates in multi-step synthetic sequences. numberanalytics.com

The structural motif of an aromatic amine is found in a vast and diverse range of chemical scaffolds. numberanalytics.comwisdomlib.org This prevalence is a direct consequence of their synthetic accessibility and the rich chemistry associated with the amino group. numberanalytics.com They are integral components of many pharmaceuticals, with over a third of drug candidates containing an aromatic amine substructure. drugdiscoverytrends.com The nitrogen atom in these compounds often plays a crucial role in their biological activity by interacting with biological targets such as proteins and enzymes. drugdiscoverytrends.com

In addition to pharmaceuticals, aromatic amines are found in various materials, including polymers and pigments. numberanalytics.com Their ability to be incorporated into larger molecular frameworks makes them valuable components in materials science. numberanalytics.com The development of novel synthetic methods continues to expand the library of accessible aromatic amine-containing scaffolds, enabling the exploration of new chemical space in drug discovery and materials science. nih.govbham.ac.uk

Strategic Importance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine into aromatic rings has become a powerful strategy in medicinal chemistry and materials science. numberanalytics.comannualreviews.org The unique properties of fluorine significantly influence the characteristics of the parent molecule. numberanalytics.com

The substitution of hydrogen with fluorine on an aromatic ring profoundly alters its electronic and steric properties. numberanalytics.com Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) deactivates the aromatic ring towards electrophilic attack. numberanalytics.comwikipedia.org This effect can be so pronounced that it facilitates nucleophilic aromatic substitution (SNAr), a reaction that is typically difficult to achieve with non-fluorinated aromatics. core.ac.uk

Despite its strong inductive pull, fluorine can also donate electron density to the aromatic π-system through a resonance effect (+M effect). wikipedia.org This dual electronic nature influences the reactivity and regioselectivity of chemical transformations. wikipedia.org For instance, in electrophilic aromatic substitution, the interplay of these effects often directs incoming electrophiles to the para position. wikipedia.org

The presence of fluorine on an aromatic ring can significantly impact synthetic strategies and open up new transformation pathways. The strong carbon-fluorine (C-F) bond is generally resistant to cleavage, which can be advantageous for blocking certain metabolic pathways in drug design. annualreviews.org However, under specific conditions, fluorine can act as a leaving group in nucleophilic aromatic substitution reactions, providing a powerful tool for the construction of complex molecules. oup.commasterorganicchemistry.com

The electron-withdrawing nature of fluorine can also influence the acidity of nearby functional groups, increasing the acidity of phenols and decreasing the basicity of amines. core.ac.uk This modulation of pKa values can be strategically employed in the design of drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles. acs.org The unique reactivity imparted by fluorine has led to the development of novel fluorination and fluoroalkylation methods, further expanding the toolbox of synthetic organic chemists. numberanalytics.com

Role of Alkyl Substituents, Specifically the Tert-butyl Group, in Aniline (B41778) Derivatives

The introduction of alkyl groups, particularly the bulky tert-butyl group, onto the aniline scaffold introduces significant steric and electronic effects that influence the reactivity and properties of the molecule. The tert-butyl group is known for its large steric hindrance, which can direct the regioselectivity of reactions and stabilize reactive intermediates. google.comiucr.org

In the context of aniline derivatives, the tert-butyl group can be introduced at various positions on the aromatic ring or on the nitrogen atom. google.comontosight.ai The position of the tert-butyl group has a profound impact on the compound's utility. For example, ortho-tert-butylaniline derivatives are utilized as antioxidants. google.com The steric bulk of the tert-butyl group can also influence the conformation of the molecule and its interactions with other molecules, which is a key consideration in the design of materials and pharmaceuticals. solubilityofthings.com The presence of a tert-butyl group can also affect the solubility of the compound, often increasing its solubility in non-polar organic solvents. solubilityofthings.com

Steric Hindrance and Regiocontrol in Chemical Reactions

The reactivity of an aromatic ring in electrophilic substitution reactions is dictated by the electronic and steric nature of its substituents. In the case of 3-(Tert-butyl)-4-fluoroaniline, the directing effects of the amino, fluoro, and tert-butyl groups are in a delicate balance, further complicated by significant steric constraints.

The amino group (-NH₂) at position C1 is a powerful activating group and strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The fluorine atom at C4 is deactivating via its strong inductive effect but is also ortho, para-directing due to resonance, influencing positions C3 and C5. The tert-butyl group at C3 is weakly activating and directs to its ortho (C2, C4) and para (C6) positions.

However, the most dominant feature influencing regioselectivity is the immense steric bulk of the tert-butyl group. researchgate.netvulcanchem.com This group physically obstructs access to the adjacent C2 and C4 positions, effectively preventing most electrophiles from attacking these sites. While the amino group strongly activates the C2 position, the steric hindrance from the neighboring tert-butyl group makes this position largely inaccessible. vulcanchem.com The C4 position is already substituted with fluorine.

Consequently, electrophilic attack is most likely to occur at the positions that are electronically activated yet sterically accessible. The C6 position is activated by both the amino group (ortho) and the tert-butyl group (para) and is relatively unhindered, making it a highly probable site for substitution. The C5 position, activated by the fluorine atom (ortho), is another potential, though less likely, site for reaction. This demonstrates how steric hindrance can override powerful electronic effects to achieve high regiocontrol in chemical synthesis. nih.gov

| Position | Electronic Effect from -NH₂ (C1) | Electronic Effect from -F (C4) | Electronic Effect from -tBu (C3) | Steric Hindrance from -tBu (C3) | Predicted Reactivity |

|---|---|---|---|---|---|

| C2 | Strongly Activating (ortho) | - | Activating (ortho) | Very High | Very Unlikely |

| C5 | - | Activating (ortho) | Activating (meta) | Low | Possible |

| C6 | Strongly Activating (ortho) | - | Activating (para) | Low | Most Likely |

Influence on Conformation and Reactivity

Furthermore, the fluorine atom at C4 exerts a strong electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring and reduces the basicity of the aniline nitrogen. This deactivation makes the compound less susceptible to uncontrolled reactions and oxidation compared to non-fluorinated anilines. cas.czresearchgate.net The combination of steric inhibition of resonance from the tert-butyl group and the inductive deactivation from the fluorine atom results in a molecule that is significantly less reactive than simple aniline but is primed for controlled, selective functionalization at specific sites. researchgate.net

| Property | Value |

|---|---|

| CAS Number | 1369850-78-1 bldpharm.com |

| Molecular Formula | C₁₀H₁₄FN |

| Molecular Weight | 167.23 g/mol |

| Appearance | Not specified; related anilines are often liquids or low-melting solids. |

| Key Structural Features | Sterically hindered amine, fluorinated aromatic ring. |

Overview of Research Trajectories for this compound within Fluorinated and Substituted Aniline Chemistry

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest clear potential research trajectories. As a highly substituted and functionalized building block, its value lies in its use as a precursor for more complex molecules, particularly in the fields of medicinal chemistry and materials science.

In pharmaceutical development, analogous structures are often explored as scaffolds for new therapeutic agents. smolecule.com The tert-butyl group can serve as a "metabolic shield," protecting adjacent parts of a molecule from enzymatic degradation, while also enhancing lipophilicity, which can aid in cell membrane penetration. The fluorine atom can modulate the pKa of the amine and participate in favorable interactions with biological targets like enzymes or receptors. Therefore, this compound is a candidate for use in the synthesis of novel kinase inhibitors, receptor modulators, or other drug classes where precise control over molecular shape and electronics is critical.

In materials science, fluorinated anilines are utilized in the synthesis of advanced polymers and organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The incorporation of fluorine can enhance the thermal stability and tune the electronic properties of materials. The unique substitution pattern of this compound could be leveraged to create materials with novel charge-transport or photophysical properties. researchgate.net Its predicted utility as a synthetic intermediate makes it a valuable compound for researchers aiming to construct complex molecular architectures for a wide range of scientific applications. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRDYZLDPZBTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butyl 4 Fluoroaniline and Its Derivatives

Classical and Modern Approaches for Substituted Aniline (B41778) Construction

Traditional and contemporary methods provide a robust foundation for the synthesis of substituted anilines like 3-(tert-butyl)-4-fluoroaniline. These approaches often involve the transformation of functional groups on a pre-existing aromatic ring.

Reductive Amination of Nitroaromatic Precursors

A cornerstone in the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compound. For this compound, the direct precursor is 4-tert-butyl-1-fluoro-2-nitrobenzene (B3045638). nih.gov The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a well-established and highly efficient transformation.

This reduction is typically achieved through catalytic hydrogenation. A common and effective method involves using a platinum-on-carbon (Pt/C) catalyst in a hydrogen atmosphere. google.com The reaction proceeds with high conversion rates and selectivity, often in the absence of organic solvents, which aligns with principles of green chemistry. google.com While specific conditions for 4-tert-butyl-1-fluoro-2-nitrobenzene are not detailed in the provided literature, analogous reductions, such as the preparation of 3-chloro-4-fluoroaniline (B193440) from 3-chloro-4-fluoronitrobenzene, demonstrate the viability of this approach, achieving yields of over 94%. google.com Alternative catalytic systems, including those based on non-noble metals like molybdenum sulfide (B99878) clusters, have also been developed for the reductive amination of nitroarenes, highlighting the ongoing innovation in this field. rsc.org

Table 1: Example of Catalytic Hydrogenation for Substituted Aniline Synthesis This table is based on an analogous reaction for producing a similar compound.

| Starting Material | Catalyst | H₂ Pressure | Temperature | Yield | Purity | Reference |

| 3-chloro-4-fluoronitrobenzene | 1% Pt/C | 0.1-5 MPa | 50-100 °C | >94% | >99.5% | google.com |

Halogen Exchange Reactions for Fluorine Introduction

The introduction of a fluorine atom onto an aromatic ring can be accomplished via halogen exchange (Halex) reactions, a process of significant industrial importance. cas.cz This method typically involves the substitution of a chlorine or bromine atom with fluorine using a fluoride (B91410) salt, such as potassium fluoride (KF). researchgate.net The efficiency of these reactions often depends on the use of high temperatures and polar aprotic solvents. researchgate.net For the synthesis of a precursor to this compound, a compound like 4-tert-butyl-1-chloro-2-nitrobenzene (B1354411) could be subjected to a Halex process to yield 4-tert-butyl-1-fluoro-2-nitrobenzene, which is then reduced as described previously. cas.cz

More modern variations of fluorine introduction include metal-mediated processes and modifications of the classic Balz-Schiemann reaction. researchgate.netfrontiersin.org The Balz-Schiemann reaction, which traditionally involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, can be updated using organotrifluoroborates as a soluble fluoride source. researchgate.net This allows the transformation of an aniline, such as 3-tert-butylaniline, into its corresponding fluoroarene under milder, one-pot conditions, thereby avoiding the isolation of potentially unstable diazonium salts. researchgate.net Research has shown that sterically hindered anilines can be efficiently fluorinated using this method, although yields can be sensitive to the substituent's position. researchgate.net

Table 2: Yields for Fluoro-Dediazoniation via Modified Balz-Schiemann Reaction

| Aniline Substrate | Product | Yield | Reference |

| 2,6-Diisopropylaniline | 1-Fluoro-2,6-diisopropylbenzene | 78% | researchgate.net |

| 2-tert-Butylaniline | 1-tert-Butyl-2-fluorobenzene | 39% | researchgate.net |

| 3-tert-Butylaniline | 1-tert-Butyl-3-fluorobenzene | 26% | researchgate.net |

| 4-tert-Butylaniline | 1-tert-Butyl-4-fluorobenzene | 14% | researchgate.net |

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules by activating and transforming inert C-H bonds. nsf.govdmaiti.com

Visible Light-Catalyzed Fluoroalkylation of Aniline Scaffolds

A significant advancement in fluorine chemistry is the use of visible-light photoredox catalysis to introduce fluoroalkyl groups into organic molecules. nih.gov The electron-rich nature of the aniline scaffold makes it an excellent substrate for reactions with electrophilic fluoroalkyl radicals generated under photocatalytic conditions. nih.govconicet.gov.ar These reactions can be performed under mild conditions and show high functional group tolerance. mdpi.com

Various photocatalytic systems have been developed, employing transition metal complexes like fac-Ir(ppy)₃ or organic dyes such as Rose Bengal as the catalyst. conicet.gov.ar Upon irradiation with visible light (e.g., blue LEDs), the excited photocatalyst initiates a process that generates a fluoroalkyl radical from a precursor like a Togni's reagent or a fluoroalkyl halide. nih.govconicet.gov.ar This radical then adds to the aniline derivative. For aniline substrates, this functionalization often occurs selectively at the para position. acs.org

Table 3: Examples of Visible Light-Catalyzed Fluoroalkylation of Anilines

| Photocatalyst | Fluoroalkyl Source | Aniline Derivative | Product | Yield | Reference |

| fac-Ir(ppy)₃ | Togni's Reagent | Aniline | 2-Trifluoromethylaniline | 75% | conicet.gov.ar |

| Rose Bengal | CF₃I | N,N-Dimethylaniline | 4-Trifluoromethyl-N,N-dimethylaniline | 72% | conicet.gov.ar |

| fac-Ir(ppy)₃ | BrCF₂CO₂Et | N-Phenylacetamide | para-Difluoroalkylated product | 81% | acs.org |

Metal-Catalyzed C-H Olefination and Arylation

Transition metal-catalyzed C-H olefination (also known as the Fujiwara-Moritani reaction) and arylation represent advanced methods for forming new carbon-carbon bonds directly on an aniline ring. nih.gov These reactions typically employ catalysts based on palladium (Pd), rhodium (Rh), or iridium (Ir) and often require a directing group on the aniline to achieve high regioselectivity, usually at the ortho position. nsf.govnih.gov

The general mechanism involves the coordination of the catalyst to the directing group, followed by the cleavage of a nearby C-H bond to form a metallacycle intermediate. nih.gov This intermediate then reacts with an alkene (olefination) or an aryl halide (arylation), and subsequent steps yield the functionalized aniline and regenerate the active catalyst. nih.gov These strategies provide a powerful means to synthesize highly substituted aniline derivatives that are valuable in materials science and medicinal chemistry. nsf.govrsc.org

Multi-component and Domino Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer remarkable efficiency and molecular diversity. researchgate.net Several MCRs have been developed for the de novo synthesis of highly substituted anilines. rsc.org These reactions build the aniline ring from acyclic precursors in a one-pot fashion.

One notable example is a metal-free, three-component reaction between substituted methylvinyl ketones, N-acylpyridinium salts, and various amines to produce meta-substituted anilines. rsc.org This method provides access to aniline substitution patterns that are difficult to achieve through traditional electrophilic substitution. rsc.org Other innovative approaches include gold-catalyzed domino reactions that sequentially activate different alkynes to build the aniline scaffold and catalyst-free processes that utilize imine and enamine intermediates. researchgate.netacs.org These methods are highly valuable for generating libraries of diverse aniline compounds for various applications. rsc.org

Table 4: Examples of Multi-component Reactions for Aniline Synthesis

| Catalyst/System | Components | Product Type | Reference |

| Metal-free (Heat) | Methylvinyl ketone, N-acylpyridinium salt, Amine | meta-Substituted Anilines | rsc.org |

| Gold(I) | Two different Alkynes, Amine | Polysubstituted Anilines | researchgate.net |

| DABCO/PhCOOH | Nonenolizable Aldehyde, Cyclohex-2-enone, Amine | N-Substituted Arylmethyl Anilines | acs.org |

| Fe₃O₄@SiO₂@Pr-HMTA | Aromatic Aldehyde, Acetophenone, Malononitrile | Polysubstituted Dicyanoanilines | chemmethod.com |

Gold-Catalyzed Annulation and Diels-Alder Cascade Methodologies

Gold catalysis has emerged as a powerful tool for the synthesis of substituted anilines through cascade reactions. A notable example involves a three-component reaction for the synthesis of substituted anilines via a gold(I)-catalyzed domino reaction. researchgate.net In this methodology, cationic gold catalysts sequentially activate two different alkyne molecules, leading to the formation of a pyrrole (B145914) intermediate, which then undergoes a Diels-Alder reaction to furnish the aniline product. researchgate.net This modular approach allows for the creation of a variety of substituted anilines. researchgate.net

Another sophisticated gold-catalyzed cascade involves a cycloisomerization/1,5-H migration/Diels-Alder reaction sequence, which facilitates the rapid construction of complex molecular architectures. acs.org Furthermore, gold-catalyzed annulation of anilines bearing an acetal (B89532) moiety with aryl alkynes has been shown to produce 2-arylquinolines, which are structurally related to aniline derivatives. rsc.org This process proceeds through a formal [4+2]-cycloaddition. rsc.org While not directly producing this compound, these gold-catalyzed methodologies, including tandem cycloisomerization and Diels-Alder reactions, showcase the potential for constructing highly substituted aromatic systems from acyclic precursors. researchgate.netencyclopedia.pubnih.gov

Imine Condensation-Isoaromatization Approaches

A catalyst- and additive-free method for synthesizing 2-benzyl N-substituted anilines has been developed using an imine condensation–isoaromatization sequence. nih.govbeilstein-journals.org This reaction involves the initial condensation of (E)-2-arylidene-3-cyclohexenones with primary amines to form cyclohexenylimine intermediates. nih.gov Subsequent isoaromatization, driven by imine–enamine tautomerization and an exocyclic double bond shift, leads to the formation of stable aniline products. nih.govbeilstein-journals.org This method is notable for its operational simplicity and mild reaction conditions, offering an alternative to traditional amination-aromatization strategies. nih.govresearchgate.net The reaction has been shown to be effective for a range of substrates, affording aniline derivatives in yields from 23–82%. nih.govbeilstein-journals.org

One-Pot Benzannulation Processes

One-pot benzannulation reactions provide an efficient means of constructing substituted anilines from acyclic precursors. One such method involves a one-pot, three-component synthesis of meta-substituted anilines from 1,3-diketones bearing an electron-withdrawing group. beilstein-journals.org The reaction proceeds through the formation of an acetone (B3395972) imine/enamine, which then undergoes a series of condensation and dehydration steps to yield the final aniline product. beilstein-journals.org The electron-withdrawing nature of the substituent on the 1,3-diketone is crucial for the success of this reaction. beilstein-journals.org

Another versatile approach is an amine-triggered, calcium(II)-catalyzed benzannulation reaction for the synthesis of anthranilates, which are amino-substituted benzene (B151609) derivatives. acs.orgacs.org This one-pot, solvent-free method utilizes readily available enones, amines, and β-keto esters to produce a variety of substituted anilines, including biaryl amines. acs.orgacs.org The reaction cascade involves β-enamino ester formation, Michael addition, intramolecular aldol (B89426) reaction, elimination, and aromatization. acs.org Additionally, benzannulation based on the reaction of cyclobutenones with ynamides offers a pathway to highly substituted aniline derivatives through a cascade of four pericyclic reactions. nih.gov

Photocatalytic and Dehydrogenative Synthesis of Anilines

Photocatalysis offers a green and efficient alternative for aniline synthesis. A notable strategy involves the dehydrogenative aromatization of cyclohexanones and amines. unica.it This method utilizes a synergistic photoredox and cobalt catalytic system to progressively desaturate the cyclohexene (B86901) ring formed from the initial condensation of an amine and a cyclohexanone. unica.it This approach avoids the need for pre-functionalized aromatic starting materials. unica.it The use of heterogeneous and metal-free mesoporous graphitic carbon nitride (mpg-CN) as a photocatalyst, in conjunction with a cobaloxime co-catalyst, has also been demonstrated for the synthesis of substituted anilines from aliphatic ketones and amines. d-nb.info

Furthermore, photocatalytic cross-dehydrogenative coupling (CDC) reactions have been developed for C-N bond formation. acs.org For instance, a method for synthesizing N-Mannich bases through the C(sp³)–H/N–H cross-dehydrogenative coupling of N,N-dimethylanilines with amides/imides has been reported, utilizing an organic photosensitizer under aerobic conditions. acs.org Another photocatalytic approach enables the synthesis of 2,3-diamines from anilines and diisopropylethylamine, showcasing the versatility of light-driven reactions in forming C-N and C-C bonds. rsc.org

Mechanochemical Synthesis Protocols for Fluorinated Imines and Derivatives

Mechanochemistry provides a solvent-free and often more efficient route to chemical synthesis. The synthesis of fluorinated imines, which are precursors to fluorinated anilines, has been successfully achieved through the manual grinding of equimolar amounts of fluorinated benzaldehydes and various anilines. nih.govmdpi.comresearchgate.net This method is rapid, with reaction times as short as 15 minutes, and produces products in good-to-excellent yields, often without the need for further purification. mdpi.comresearchgate.net The structures of the resulting imines are confirmed by NMR spectroscopy and, in some cases, X-ray crystallography. nih.govmdpi.comresearchgate.net This environmentally friendly approach is particularly useful for preparing fluorinated imines, which serve as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. mdpi.comresearchgate.net The mechanochemical approach has also been extended to the synthesis of trifluoromethylated pyrrolo[3,4-c]pyrazoles through the (3+2)-cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with maleimides under solvent-free ball-milling conditions. rsc.org

Transition-Metal-Mediated Cross-Coupling for C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. eie.grresearchgate.net These reactions, including the well-known Buchwald-Hartwig amination, typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium, copper, or other transition metal catalyst. eie.grresearchgate.net While powerful, these methods often require pre-functionalized starting materials. nih.gov

An alternative and more atom-economical approach is the direct C-H amination, which avoids the need for pre-functionalization. nih.gov Rhodium and iridium catalysts have been developed for the direct C-H amination of arenes using organic azides as the nitrogen source. nih.govacs.org These reactions can proceed under mild conditions and offer a high degree of functional group tolerance. nih.govacs.org The catalytic cycle generally involves chelation-assisted C-H bond cleavage, C-N bond formation via a metal-nitrenoid intermediate, and product release. nih.govacs.org

Regioselective Introduction of Tert-butyl and Fluoro Groups

The selective introduction of functional groups onto an aromatic ring is a critical challenge in organic synthesis. For the synthesis of this compound, the regioselective introduction of both the tert-butyl and fluoro groups is paramount.

The introduction of a perfluoro-tert-butyl group, a bulkier analogue of the trifluoromethyl group, has been achieved with high regioselectivity through the reaction of a perfluoro-tert-butyl anion source with arynes. researchgate.netcas.cnacs.org The bulky nature of the nucleophile leads to preferential attack at the less-hindered position of the aryne intermediate, resulting in meta-functionalized products. cas.cn While this method focuses on the perfluoro-tert-butyl group, the principles of sterically controlled aryne functionalization could potentially be applied to the introduction of a tert-butyl group. cas.cn

For the regioselective introduction of halogens, such as fluorine, various catalytic systems have been developed. For instance, a Lewis basic selenoether catalyst has been shown to be highly efficient for the ortho-selective electrophilic chlorination of phenols and anilines. nsf.gov While this specific example is for chlorination, it highlights the potential for catalyst-controlled regioselectivity in the halogenation of anilines. The development of analogous systems for fluorination would be a key step in a targeted synthesis of this compound.

Regioselective nitration of N-alkyl anilines using tert-butyl nitrite (B80452) under mild conditions has also been reported, providing a route to substituted anilines that can be further functionalized. researchgate.net

A summary of representative synthetic methodologies is presented in the table below.

| Methodology | Key Features | Reactants | Catalyst/Reagents | Products | Yields |

| Gold-Catalyzed Annulation/Diels-Alder researchgate.net | Three-component cascade reaction | Alkynes, Dienophiles | Gold(I) catalysts | Substituted anilines | Varied |

| Imine Condensation-Isoaromatization nih.govbeilstein-journals.org | Catalyst- and additive-free | (E)-2-arylidene-3-cyclohexenones, Primary amines | None | 2-benzyl N-substituted anilines | 23-82% |

| One-Pot Benzannulation beilstein-journals.org | Three-component reaction | 1,3-Diketones, Acetone, Amines | None (driven by EWG on diketone) | meta-Substituted anilines | Up to 85% |

| Photocatalytic Dehydrogenation unica.it | Uses cyclohexanones as aryl surrogates | Amines, Cyclohexanones | [Ir(dtbbpy)(ppy)2]PF6, Cobaloxime | Substituted anilines | High |

| Mechanochemical Synthesis nih.govmdpi.comresearchgate.net | Solvent-free, rapid | Fluorinated benzaldehydes, Anilines | Manual grinding | Fluorinated imines | Good to excellent |

| Transition-Metal Cross-Coupling nih.govacs.org | Direct C-H amination | Arenes, Organic azides | Rhodium or Iridium catalysts | Substituted anilines | Varied |

| Regioselective Perfluoro-tert-butylation researchgate.netcas.cn | Sterically controlled aryne functionalization | PFtB phenyl sulfone, Aryne precursors | Cesium fluoride | Perfluoro-tert-butylated arenes | High |

Reactivity and Chemical Transformations of 3 Tert Butyl 4 Fluoroaniline

Nucleophilic Aromatic Substitution Reactions and Substituent Effects

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, typically requiring the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.govlibretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. nih.govlibretexts.org The subsequent departure of a leaving group restores the aromaticity.

For 3-(tert-butyl)-4-fluoroaniline, the fluorine atom can act as a leaving group. The success of an SNAr reaction on this substrate is governed by the electronic effects of the amino (-NH2) and tert-butyl (-C(CH3)3) groups.

Amino Group (-NH2): This group is a powerful electron-donating group by resonance, which increases the electron density of the aromatic ring. This effect deactivates the ring toward nucleophilic attack, making SNAr reactions more difficult compared to rings substituted with electron-withdrawing groups.

Tert-butyl Group (-C(CH3)3): As an alkyl group, the tert-butyl substituent is weakly electron-donating through induction. This further adds to the electron density of the ring, contributing to its deactivation towards nucleophiles.

Consequently, direct nucleophilic aromatic substitution of the fluorine atom in this compound is generally challenging under standard SNAr conditions due to the deactivating nature of the amino and tert-butyl groups. For such a reaction to proceed, it would likely require harsh reaction conditions or a modification of the amino group to an electron-withdrawing group (e.g., a nitro group via diazotization and substitution, followed by reduction), which would fundamentally alter the substrate.

| Substituent | Position | Electronic Effect | Impact on SNAr Reactivity |

|---|---|---|---|

| -NH2 | C1 | Strongly Electron-Donating (Resonance) | Deactivating |

| -C(CH3)3 | C3 | Weakly Electron-Donating (Inductive) | Deactivating |

| -F | C4 | Electron-Withdrawing (Inductive), Leaving Group | Activating (as leaving group) |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egmasterorganicchemistry.com The regiochemical outcome of such reactions on a substituted benzene ring is directed by the electronic properties of the substituents already present. libretexts.orgmakingmolecules.com

In this compound, the directing effects of the three substituents must be considered collectively:

Amino Group (-NH2): This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance, stabilizing the cationic intermediate (the sigma complex). minia.edu.eg

Tert-butyl Group (-C(CH3)3): This alkyl group is a weak activating group and an ortho, para-director due to inductive effects and hyperconjugation. stackexchange.comucla.edu

Fluoro Group (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the intermediates for ortho and para attack. libretexts.org

The positions available for substitution are C2, C5, and C6. The powerful activating and directing effect of the amino group is the dominant factor. It strongly directs incoming electrophiles to its ortho and para positions. The position para to the amino group (C4) is already occupied by the fluorine atom. Therefore, substitution is primarily directed to the positions ortho to the amino group, which are C2 and C6.

Position C2: This position is ortho to the amino group, ortho to the fluorine atom, and meta to the tert-butyl group.

Position C6: This position is ortho to the amino group and meta to both the fluorine and tert-butyl groups.

Steric hindrance from the bulky tert-butyl group at C3 will significantly disfavor substitution at the adjacent C2 position. Therefore, the major product of electrophilic aromatic substitution on this compound is expected to be substitution at the C6 position .

Derivatization for Complex Molecular Architectures

The aniline (B41778) moiety in this compound serves as a versatile handle for the synthesis of more complex molecules, including imines, Schiff bases, and various heterocyclic systems.

Anilines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly referred to as Schiff bases when derived from an aniline. researchgate.netjetir.org This reaction involves the nucleophilic attack of the primary amine onto the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (-C=N-). nanobioletters.com

The reaction of this compound with a suitable aldehyde or ketone, typically under acid catalysis, would yield the corresponding N-substituted imine. nih.gov The presence of the tert-butyl and fluoro substituents on the aniline ring is not expected to inhibit this transformation, which primarily involves the amino group. These Schiff base derivatives are valuable intermediates in organic synthesis and can exhibit a range of biological activities. nanobioletters.comossila.com

Anilines are fundamental building blocks in the synthesis of numerous nitrogen-containing heterocyclic compounds. This compound can be utilized in classic reactions for the construction of quinoline (B57606) rings. For example, in the Doebner-von Miller reaction, an aniline reacts with α,β-unsaturated carbonyl compounds (which can be formed in situ from aldehydes or ketones) under strong acid catalysis to generate the quinoline core. nih.gov

Similarly, in a three-component reaction, this compound, an aldehyde, and pyruvic acid can react to form a substituted quinoline-4-carboxylic acid. nih.govresearchgate.net In these syntheses, the aniline nitrogen and the adjacent C6 carbon of the aromatic ring become part of the newly formed heterocyclic ring. The substituents originally on the aniline (tert-butyl and fluoro) would then be located on the benzene portion of the resulting quinoline molecule.

Metal-Catalyzed Reactions Involving the Aniline Moiety

The amino group of this compound is an excellent nucleophile for use in modern metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. sigmaaldrich.com

Buchwald-Hartwig Amination (C-N Coupling): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org In this reaction, this compound can serve as the amine coupling partner, reacting with a wide variety of aryl or heteroaryl halides. nih.govresearchgate.net

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the aniline and deprotonation to form a palladium-amido complex. wikipedia.org Reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst. nih.gov This reaction provides a direct and versatile method for synthesizing diarylamines derived from this compound.

| Reaction Name | Bond Formed | Role of this compound | Typical Coupling Partner | Catalyst System |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Amine Nucleophile | Aryl Halide/Triflate | Pd(0) complex with phosphine (B1218219) ligands |

| Suzuki-Miyaura Coupling | C-C | Precursor to Organohalide | Organoboron Compound | Pd(0) complex with phosphine ligands |

| Heck Reaction | C-C | Precursor to Organohalide | Alkene | Pd(0) complex |

Note: For C-C coupling reactions like Suzuki or Heck, the aniline itself is not a direct participant. It would first need to be converted to an aryl halide or triflate, for example, via a Sandmeyer reaction on the corresponding diazonium salt.

Suzuki-Miyaura and Heck Reactions (C-C Coupling): While the aniline itself does not directly participate in C-C coupling reactions like the Suzuki organic-chemistry.orgwikipedia.orgnih.gov or Heck organic-chemistry.orgwikipedia.orgsynarchive.com reactions, it provides a synthetic entry point. The amino group can be converted into a diazonium salt, which can then be transformed into a halide (e.g., via the Sandmeyer reaction) or other suitable coupling partner. This new aryl halide derived from this compound could then undergo palladium-catalyzed C-C bond formation with organoboron reagents (Suzuki) wikipedia.org or alkenes (Heck) wikipedia.orgmdpi.com to build more complex carbon skeletons.

Ruthenium-Catalyzed Trifluoromethylation and Perfluoroalkylation

Ruthenium complexes have emerged as effective catalysts for the direct C-H functionalization of aromatic compounds, including anilines. These methods allow for the introduction of trifluoromethyl (CF₃) and longer perfluoroalkyl (Rₙ) groups, which can significantly alter the physicochemical and biological properties of the parent molecule. The primary amine group in anilines acts as a directing group, guiding the substitution to the ortho position with high selectivity. nih.gov

Research has demonstrated a general and practical methodology for the ortho-selective, direct C-H perfluoroalkylation of anilines using ruthenium carbene complexes as catalysts. nih.gov The reaction typically employs a perfluoroalkyl iodide (e.g., n-C₄F₉I) or trifluoromethyl bromide (CF₃Br) as the alkylating agent in the presence of a base, such as potassium carbonate (K₂CO₃), and is conducted in a solvent like 1,4-dioxane (B91453) at elevated temperatures. nih.gov

While this compound has not been explicitly detailed as a substrate in seminal studies, the reaction's scope has been tested on a variety of substituted anilines. For instance, parent aniline, as well as anilines bearing meta-substituents (both electron-donating and electron-withdrawing), undergo ortho-perfluoroalkylation successfully, yielding single regioisomers. nih.gov Given this substrate tolerance, it is anticipated that this compound would react similarly, with the amino group directing the perfluoroalkylation to the C-2 position. The presence of the bulky tert-butyl group at C-3 may influence the reaction rate but is not expected to alter the regioselectivity.

The general conditions for these transformations are summarized in the table below, based on reactions with structurally related anilines. nih.gov

Table 1: Representative Conditions for Ruthenium-Catalyzed Ortho-C–H Perfluoroalkylation of Anilines

| Catalyst (mol%) | Perfluoroalkyl Source | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Ru-Carbene Complex (5) | n-C₄F₉I (1.3 equiv) | K₂CO₃ (2.0 equiv) | 1,4-Dioxane | 100 | 12 | 73 (for aniline) |

| Ru-Carbene Complex (5) | n-C₄F₉I (1.3 equiv) | K₂CO₃ (2.0 equiv) | 1,4-Dioxane | 100 | 12 | 81 (for 3-methoxyaniline) |

| Ru-Carbene Complex (5) | CF₃Br | K₂CO₃ (2.0 equiv) | 1,4-Dioxane | 100 | 12 | 45-65 (for various anilines) |

Data derived from studies on various substituted anilines. nih.gov

Copper-Catalyzed Functionalizations

Copper catalysts are widely used for various C-H functionalization reactions due to their low cost and versatile reactivity. rsc.org For substituted anilines, copper-catalyzed methods can achieve functionalization at different positions, including C-H azidation, halogenation, and N-alkylation.

One notable transformation is the ortho-C–H azidation, where the primary amine directs the functionalization. This reaction provides a direct route to aryl azides, which are valuable intermediates in organic synthesis. The process typically uses a copper salt like Cu(OAc)₂ as the catalyst and TMSN₃ (azidotrimethylsilane) as the azide (B81097) source under mild conditions. nih.govacs.org

Copper(II) chloride, in conjunction with lithium chloride, can mediate the selective monochlorination of anilines, typically yielding the para-chloro product in high yield. tandfonline.com For this compound, the C-4 position is already substituted, which would likely direct chlorination to other activated positions on the ring.

Furthermore, copper salts such as Cu(OTf)₂ can catalyze the N-tert-butylation of aromatic amines. This reaction utilizes tert-butyl 2,2,2-trichloroacetimidate as the alkylating agent and proceeds at room temperature. Studies have shown that anilines with electron-withdrawing substituents tend to give higher yields. organic-chemistry.orgresearchgate.net

Table 2: Examples of Copper-Catalyzed Functionalizations of Aromatic Amines

| Reaction Type | Catalyst | Reagent(s) | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| C-H Azidation | Cu(OAc)₂ | TMSN₃, O₂ | Dichloromethane | 40 °C | Ortho-azidoaniline |

| Monochlorination | CuCl₂ | LiCl | Ethanol | Reflux | 4-Chloroaniline |

| N-tert-butylation | Cu(OTf)₂ | tert-Butyl 2,2,2-trichloroacetimidate | Nitromethane | Room Temp | N-tert-butylaniline |

Data based on general methodologies for aniline functionalization. nih.govtandfonline.comorganic-chemistry.org

Nickel-Catalyzed Cross-Coupling Protocols

Nickel catalysis has become a powerful tool for C-N bond formation, particularly in the amination of aryl halides and phenol (B47542) derivatives (e.g., sulfamates, mesylates). nih.govnih.gov These cross-coupling reactions are crucial for the synthesis of polysubstituted anilines. In this context, this compound can act as the nucleophilic amine component in reactions with various aryl electrophiles.

The amination of aryl chlorides, sulfamates, and mesylates can be achieved using air-stable nickel(II) precatalysts, such as (dppf)Ni(o-tolyl)Cl, in the presence of a strong base like sodium or lithium tert-butoxide. nih.gov N-heterocyclic carbene (NHC) ligands are also highly effective in facilitating the amination of aryl sulfamates. nih.gov These reactions are generally broad in scope, tolerating a range of functional groups on both the amine and the aryl electrophile.

For a reaction involving this compound, it would be coupled with an aryl chloride or sulfamate (B1201201) in the presence of a nickel catalyst, a suitable ligand, and a base to form a diarylamine. The choice of base and ligand is critical for achieving high yields. nih.govnih.gov

Table 3: General Conditions for Nickel-Catalyzed Amination of Aryl Electrophiles

| Electrophile | Catalyst System | Ligand | Base | Solvent | Conditions |

|---|---|---|---|---|---|

| Aryl Chloride | Ni(II) precatalyst | dppf | LiOtBu | CPME | 100 °C |

| Aryl Sulfamate | [Ni(cod)₂] | SIPr·HCl | NaOtBu | Dioxane | 80 °C, 3 h |

| Aryl Mesylate | Ni(II) precatalyst | dppf | K₃PO₄ | Dioxane | 100 °C |

Data derived from general protocols for the amination of various aryl electrophiles. nih.govnih.gov

Radical Reactions and Mechanisms Involving Substituted Anilines

Radical reactions offer unique pathways for the functionalization of aromatic compounds. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. allen.in

Initiation: The reaction begins with the formation of a radical species, often through the homolytic cleavage of a weak bond in an initiator molecule (e.g., a peroxide) upon exposure to heat or light. libretexts.org

Propagation: A reactive radical then reacts with a stable molecule to generate a new radical. In the context of aniline chemistry, an aryl radical can be generated from sources like arylhydrazines or diazonium salts. rsc.orgsemanticscholar.org This aryl radical can then add to another aromatic ring, such as a substituted aniline. The addition of a radical to an unsaturated system is a key propagation step. wikipedia.org The regioselectivity of this addition is governed by the stability of the resulting radical intermediate; the radical will typically add to the position that yields the most stabilized intermediate radical. libretexts.org For anilines, the amino group strongly directs the addition to the ortho and para positions.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. This step is generally rare due to the low concentration of radicals. allen.in

Spectroscopic and Structural Elucidation Methodologies for 3 Tert Butyl 4 Fluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-(tert-butyl)-4-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, enhanced by two-dimensional techniques, allows for unambiguous assignment of all signals.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. The spectrum of this compound is expected to show characteristic signals for the tert-butyl group, the aromatic protons, and the amine protons.

Tert-butyl Protons : The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region around δ 1.3-1.5 ppm. This is due to the magnetic isotropy of the freely rotating methyl groups and the absence of adjacent protons for coupling.

Amine Protons : The two protons of the primary amine (-NH₂) group will typically appear as a broad singlet. Its chemical shift is variable (often δ 3.5-4.5 ppm) and concentration-dependent, influenced by hydrogen bonding and exchange rates with solvent protons. The addition of D₂O would cause this signal to disappear due to proton-deuterium exchange, a common method for identifying -NH or -OH protons.

Aromatic Protons : The three protons on the benzene (B151609) ring will exhibit a more complex pattern due to spin-spin coupling with each other and with the neighboring fluorine atom.

The proton at C-2 (ortho to the tert-butyl group) is expected to appear as a doublet of doublets, coupled to the proton at C-6 and the fluorine atom at C-4.

The proton at C-5 (ortho to the fluorine and meta to the amine) will likely be a doublet of doublets, with a large ortho coupling to the fluorine atom and a smaller meta coupling to the proton at C-6.

The proton at C-6 (ortho to the amine) would appear as a multiplet, coupled to the protons at C-2 and C-5, and potentially a smaller coupling to the fluorine atom.

The expected chemical shifts and coupling constants are influenced by the electronic effects of the substituents. The electron-donating amine group tends to shield the ortho and para protons, while the electron-withdrawing fluorine atom deshields them.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -C(CH₃)₃ | 1.3 - 1.5 | Singlet (s) | N/A |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A |

| H-2 | ~6.8 | Doublet of Doublets (dd) | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 4-6 Hz |

| H-5 | ~6.9 | Doublet of Doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz |

| H-6 | ~6.6 | Multiplet (m) | J(H-H) ≈ 8-9 Hz, J(H-H) ≈ 2-3 Hz |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. The spectrum of this compound will display distinct signals for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, and the carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F).

Aliphatic Carbons : The tert-butyl group will show two signals: one for the quaternary carbon (around δ 34 ppm) and another for the three equivalent methyl carbons (around δ 30 ppm).

Aromatic Carbons : Six distinct signals are expected for the aromatic carbons.

C-4 (Carbon-Fluorine Bond) : This carbon will appear as a doublet with a very large coupling constant (¹JC-F ≈ 240-250 Hz) and will be the most downfield of the aromatic carbons due to the electronegativity of fluorine.

C-1 (Carbon-Amine Bond) : This carbon is also significantly affected by the attached nitrogen.

C-3 (Carbon-tert-butyl Bond) : This signal will identify the point of attachment for the bulky alkyl group.

The remaining carbons (C-2, C-5, C-6) will show smaller C-F coupling constants depending on their proximity to the fluorine atom (²JC-F, ³JC-F). For instance, data for 4-fluoroaniline (B128567) shows a ¹JC-F of 235.2 Hz and a ²JC-F of 22.4 Hz. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

| -C (CH₃)₃ | ~34 | - |

| -C(C H₃)₃ | ~30 | - |

| C-1 | ~142 | ~2-4 (³J) |

| C-2 | ~118 | ~7-9 (²J) |

| C-3 | ~135 | ~5-7 (³J) |

| C-4 | ~156 | ~240-250 (¹J) |

| C-5 | ~116 | ~22-25 (²J) |

| C-6 | ~115 | ~2-4 (⁴J) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, these spectra are typically simple to acquire and interpret. The spectrum for this compound would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift and multiplicity of this signal are diagnostic. The signal will be split into a multiplet due to coupling with the ortho (H-5) and meta (H-3, which is a carbon in this case, and H-2) protons.

2D NMR experiments are crucial for definitively assigning the ¹H and ¹³C signals, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to unequivocally link the signals of H-2, H-5, and H-6 to their corresponding carbon atoms (C-2, C-5, and C-6) and the tert-butyl protons to the methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC) : This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular structure. For this compound, key HMBC correlations would include:

Correlations from the tert-butyl protons (singlet) to the aromatic carbons C-2, C-3, and C-4, confirming the attachment point of the tert-butyl group.

Correlations from the amine protons to C-1 and C-2/C-6.

Correlations between aromatic protons and their neighboring carbons, which helps in assigning the quaternary carbons that show no signal in an HSQC spectrum.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a sample.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Vibrations : As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. libretexts.orglibretexts.org Typically, these correspond to the asymmetric (~3450 cm⁻¹) and symmetric (~3360 cm⁻¹) stretching modes. orgchemboulder.comresearchgate.net An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹. orgchemboulder.com

C-H Vibrations :

Aromatic C-H Stretch : Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). orgchemboulder.comlibretexts.org

Aliphatic C-H Stretch : The tert-butyl group will give rise to strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). uc.edu

C=C Aromatic Ring Vibrations : The stretching of the carbon-carbon double bonds within the benzene ring typically produces a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. orgchemboulder.comvscht.cz

C-N and C-F Vibrations :

C-N Stretch : The stretching vibration for an aromatic amine C-N bond is usually found in the 1250-1340 cm⁻¹ range. orgchemboulder.com

C-F Stretch : A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1210-1250 cm⁻¹. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1600 - 1650 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak-Medium |

| Tert-butyl Group | C-H Stretch | 2850 - 2970 | Strong |

| Aromatic Ring | C=C Ring Stretch | 1450 - 1600 | Medium, Sharp |

| Aromatic Amine | C-N Stretch | 1250 - 1340 | Medium-Strong |

| Aromatic Fluoride (B91410) | C-F Stretch | 1210 - 1250 | Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. horiba.com When analyzing this compound, the Raman spectrum would be expected to display characteristic peaks corresponding to its specific functional groups: the tert-butyl group, the fluoro-substituted benzene ring, and the aniline (B41778) amine group.

The vibrations of the tert-butyl group are typically strong and identifiable in Raman spectra. A particularly characteristic band for the tert-butyl group is expected around 722 cm⁻¹, which can be useful for confirming its presence. dtu.dk Other vibrations, including C-H stretching and bending modes of the aniline and tert-butyl moieties, as well as C-N and C-F stretching, would provide a comprehensive vibrational profile of the molecule.

Table 1: Predicted Characteristic Raman Shifts for this compound This table is based on characteristic group frequencies and data from analogous compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

| N-H Symmetric Stretch | ~3350-3450 | Characteristic of primary amines. |

| Aromatic C-H Stretch | ~3000-3100 | Vibrations of the benzene ring hydrogens. |

| Aliphatic C-H Stretch | ~2850-2980 | C-H stretching from the tert-butyl group. |

| C=C Ring Stretch | ~1580-1620 | Aromatic ring stretching modes. |

| N-H Bending (Scissoring) | ~1550-1650 | Deformation of the amine group. |

| C-N Stretch | ~1250-1350 | Stretching of the bond between the ring and the nitrogen atom. |

| C-F Stretch | ~1210-1270 | Stretching of the bond between the ring and the fluorine atom. |

| tert-Butyl Skeletal Vibration | ~720-730 | A characteristic and often intense band for the tert-butyl group. dtu.dk |

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate how molecules pack together in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) analysis offers an unparalleled level of detail regarding the molecular structure of a compound. By diffracting X-rays off a single, well-ordered crystal, it is possible to determine the exact coordinates of each atom, leading to precise measurements of bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not available, data from the closely related compound 3-chloro-4-fluoroaniline (B193440) can serve as an illustrative example of the type of information obtained. nih.gov The analysis of this analog provides key crystallographic parameters that define the unit cell—the fundamental repeating unit of the crystal lattice.

Table 2: Illustrative Crystallographic Data for the Analogous Compound 3-Chloro-4-fluoroaniline Data obtained from the crystallographic information for 3-chloro-4-fluoroaniline. nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₅ClFN |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 14.608 |

| b (Å) | 15.757 |

| c (Å) | 5.303 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

For this compound, an SC-XRD analysis would precisely define the orientation of the bulky tert-butyl group relative to the plane of the aniline ring and quantify any distortions from ideal geometries caused by steric hindrance or electronic effects.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.commdpi.com By mapping properties onto a surface defined by the molecule's electron distribution, it becomes possible to identify and analyze hydrogen bonds, halogen bonds, and other van der Waals contacts that stabilize the crystal structure. nih.govnih.gov

Table 3: Example of Hirshfeld Surface Contact Contributions for an Analogous Complex Molecule Data from the analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. nih.govnih.gov

| Contact Type | Contribution (%) |

| H···H | 54.1 |

| F···H/H···F | 16.9 |

| O···H/H···O | 15.4 |

| C···H/H···C | 12.6 |

For this compound, a Hirshfeld analysis would be expected to reveal significant contributions from H···H contacts due to the tert-butyl group and the aromatic ring. Furthermore, interactions involving the fluorine atom (F···H) and the amine group (N···H) would be critical in defining the supramolecular architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. sciencepublishinggroup.com For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the nitrogen atom in the amine group.

The position (λmax) and intensity of these absorption bands are sensitive to the substituents on the aromatic ring and the polarity of the solvent. sciencepublishinggroup.comajrsp.com The electron-donating amine group and tert-butyl group, along with the electron-withdrawing fluorine atom, will influence the energy levels of the molecular orbitals, thus affecting the λmax. The spectrum of aniline, for example, shows characteristic absorption bands that are shifted upon substitution. researchgate.netresearchgate.net

Table 4: Typical UV-Vis Absorption Maxima for Aniline and a Related Derivative This table provides a general reference for electronic transitions in aniline systems.

| Compound | Solvent | λmax (nm) | Transition Type |

| Aniline | Acetonitrile | ~285 | π → π |

| Aniline | Acetonitrile | ~235 | π → π |

| p-Nitroaniline | Cyclohexane | ~320 | n → π* / Charge Transfer |

For this compound, one would anticipate absorption maxima in the UV region, likely between 240 nm and 300 nm, corresponding to the π → π* transitions of the substituted benzene chromophore. Solvent studies could further elucidate the nature of these transitions.

Computational and Theoretical Investigations of 3 Tert Butyl 4 Fluoroaniline

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. For a molecule like 3-(Tert-butyl)-4-fluoroaniline, computational chemistry could offer a deep understanding of its reactivity, potential catalytic applications, and intermolecular behavior.

Reaction Pathway Elucidation and Transition State Characterization

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the kinetics and thermodynamics of a chemical transformation. For this compound, this would involve the use of quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, to map out the potential energy surface of a given reaction.

Computational chemists would typically model the reaction of this compound with various reagents, for instance, in electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. The process would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the correct reactants and products.

A hypothetical data table illustrating the kind of information that could be generated from such a study is presented below.

| Reaction Coordinate Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | DFT/B3LYP/6-311+G(d,p) | 0.0 | - |

| Transition State (ortho) | DFT/B3LYP/6-311+G(d,p) | +15.2 | C-N bond length, forming C-NO2 bond distance |

| Intermediate (ortho) | DFT/B3LYP/6-311+G(d,p) | +5.8 | Tetrahedral carbon in the ring |

| Product (ortho) | DFT/B3LYP/6-311+G(d,p) | -10.5 | - |

Note: The data in this table is purely illustrative and not based on actual calculations for this compound.

Investigation of Catalytic Cycles and Intermediates

Should this compound or its derivatives be involved in catalytic processes, for example, as a ligand in organometallic catalysis, computational modeling would be indispensable for understanding the catalytic cycle. DFT calculations are a mainstay in this area, allowing for the investigation of:

Catalyst-Substrate Binding: Determining the geometry and binding energy of the catalyst with the reactants.

Oxidative Addition/Reductive Elimination Steps: Modeling the key steps in many catalytic cycles.

Identification of Intermediates: Characterizing the structure and stability of transient species formed during the reaction.

By modeling each step of the catalytic cycle, researchers can identify the rate-determining step and understand how modifications to the ligand structure, such as the electronic effects of the tert-butyl and fluoro groups in this compound, could enhance catalytic activity and selectivity.

Non-covalent Interactions and Supramolecular Assembly

Non-covalent interactions are the driving forces behind the formation of larger, organized structures from individual molecules, a field known as supramolecular chemistry. For this compound, the interplay of hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces would dictate its solid-state packing and its interactions with other molecules in solution.

Computational methods used to study these phenomena include:

Symmetry-Adapted Perturbation Theory (SAPT): To decompose the interaction energy between molecules into physically meaningful components like electrostatics, exchange, induction, and dispersion.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the electron density topology and identify bond critical points indicative of non-covalent interactions.

Non-Covalent Interaction (NCI) Index: A visualization tool that highlights regions of non-covalent interactions in real space.

An illustrative data table summarizing the types of non-covalent interactions that could be studied is provided below.

| Interaction Type | Interacting Groups | Typical Calculated Energy (kcal/mol) | Computational Method |

| Hydrogen Bonding | N-H --- F | -2 to -5 | SAPT, DFT-D |

| π-π Stacking | Aromatic Ring --- Aromatic Ring | -1 to -3 | SAPT, DFT-D |

| Halogen Bonding | C-F --- N | -1 to -4 | SAPT, DFT-D |

| van der Waals | tert-butyl --- tert-butyl | -0.5 to -2 | SAPT, DFT-D |

Note: The energy values are typical ranges for such interactions and are not specific to this compound.

Applications of 3 Tert Butyl 4 Fluoroaniline As a Synthetic Intermediate in Diverse Chemical Fields

Building Block for Advanced Organic Synthesis

In the realm of advanced organic synthesis, substituted anilines are fundamental building blocks for the construction of a wide array of complex organic molecules. The presence of both a nucleophilic amino group and an aromatic ring allows for a diverse range of chemical transformations. The specific substitution pattern of 3-(tert-butyl)-4-fluoroaniline, with a sterically demanding tert-butyl group and an electron-withdrawing fluorine atom, influences its reactivity and directs the regioselectivity of subsequent reactions.

While specific research detailing the extensive use of this compound is emerging, the well-established chemistry of analogous compounds, such as other substituted fluoroanilines, provides a strong indication of its synthetic utility. For instance, the amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in condensation and coupling reactions to form larger, more complex structures. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or can be retained to impart specific electronic properties to the final product. The tert-butyl group, due to its size, can direct incoming reagents to specific positions on the aromatic ring and can also enhance the solubility of the resulting compounds in organic solvents.

Precursor for Pharmaceutical Scaffolds and Chemical Libraries (Emphasis on Synthesis, NOT Efficacy)

The synthesis of novel pharmaceutical agents often relies on the availability of versatile and uniquely substituted building blocks. Fluorinated organic compounds, in particular, have gained significant attention in medicinal chemistry due to the ability of the fluorine atom to modulate the physicochemical and biological properties of a molecule. This compound serves as a valuable precursor for the synthesis of various pharmaceutical scaffolds and for the generation of chemical libraries used in drug discovery.

Heterocyclic compounds form the core of a vast number of pharmaceuticals. The reactivity of this compound makes it a suitable starting material for the construction of various heterocyclic ring systems. For example, through multi-step reaction sequences, it can be envisioned to be a precursor for the synthesis of quinolones, pyridazinones, and triazoles, which are important classes of bioactive heterocycles. orientjchem.orgnih.govmdpi.comnih.gov

The general synthetic strategies often involve the initial reaction of the aniline (B41778) amino group, followed by cyclization reactions to form the desired heterocyclic core. The fluorine and tert-butyl substituents can be carried through the synthesis to become part of the final molecular framework, potentially influencing the compound's biological activity profile.

Table 1: Examples of Heterocyclic Systems Synthesized from Analogous Fluoroanilines

| Heterocyclic System | Analogous Starting Material | Key Reaction Type |

| Fluoroquinolones | 4-fluoroaniline (B128567) | Cyclocondensation |

| Pyridazinones | Phenylpiperazine derivatives | Nucleophilic substitution, Hydrolysis, Cyclization |

| Triazoles | Aryl azides | Cycloaddition |

This table presents examples of heterocyclic systems synthesized from analogous fluoroanilines to illustrate the potential synthetic utility of this compound.

For instance, the synthesis of novel quinolone derivatives often starts from substituted anilines. nih.govchim.itmdpi.comnanobioletters.com While direct synthesis from this compound is not extensively documented, the established synthetic routes for other fluoroquinolones suggest its potential as a starting material for novel analogues. orientjchem.org

Intermediate in Agrochemical Development (Emphasis on Synthesis, NOT Application)

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, is another area where this compound can serve as a crucial intermediate. The introduction of fluorine atoms into agrochemical candidates has been shown to enhance their efficacy.

The synthesis of various classes of pesticides often involves the use of substituted anilines as key building blocks. For example, 3,4-dichloroaniline (B118046) is a known precursor for several herbicides. nih.govresearchgate.net By analogy, this compound could be utilized in the synthesis of novel agrochemicals. The synthetic pathways would likely involve the transformation of the amino group and its subsequent incorporation into a larger molecular structure designed to interact with a specific biological target in pests or weeds. Research in this area has led to the development of potent fungicidal compounds from 3,4-dichloroisothiazole-based strobilurins. nih.govnih.gov

Table 2: Examples of Agrochemicals Synthesized from Analogous Anilines

| Agrochemical Class | Analogous Aniline Precursor |

| Herbicides | 3,4-dichloroaniline |

| Fungicides | 3,4-dichloroaniline |

| Insecticides | Substituted anilines |

This table provides examples of agrochemical classes synthesized from analogous anilines, suggesting the potential of this compound in this field.

Role in Materials Science and Polymer Chemistry (Emphasis on Synthesis, NOT Material Properties)

In the field of materials science and polymer chemistry, functionalized anilines are used as monomers for the synthesis of specialty polymers. The polymerization of fluoroanilines can lead to the formation of polyanilines with interesting electronic and thermal properties. The presence of the tert-butyl group in this compound could impart increased solubility and processability to the resulting polymers.

The synthesis of polymers from this compound would likely proceed through oxidative or electrochemical polymerization of the aniline monomer. The resulting polymer would have a repeating unit containing the substituted benzene (B151609) ring, and its properties would be influenced by the fluorine and tert-butyl groups. While specific studies on the polymerization of this compound are not widely reported, the synthesis of semifluorinated amphiphilic polymers containing perfluoro-tert-butyl groups has been explored for applications in drug delivery. nih.gov

Use in the Development of New Reagents and Catalytic Systems

Aniline derivatives can also be utilized in the development of new reagents for organic synthesis and as ligands for transition metal catalysts. abcr.comrutgers.edu The nitrogen atom of the aniline can coordinate to a metal center, and the substituents on the aromatic ring can influence the electronic and steric properties of the resulting metal complex, thereby affecting its catalytic activity. researchgate.net

While there is no specific documentation on the use of this compound in this context, its structure suggests potential as a ligand. The synthesis of such a ligand-metal complex would involve the reaction of this compound with a suitable metal precursor. The resulting complex could then be evaluated for its catalytic performance in various organic transformations.

Future Research Directions and Challenges in the Chemistry of 3 Tert Butyl 4 Fluoroaniline

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. Future research on 3-(tert-butyl)-4-fluoroaniline should prioritize the development of synthetic routes that are not only efficient but also environmentally benign and atom-economical.

Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. A key challenge is to devise more direct and sustainable methods. One promising avenue is the catalytic reduction of a suitable nitroaromatic precursor. Biocatalytic nitroreduction, using enzymes like nitroreductases, offers a particularly green alternative to traditional methods that use high-pressure hydrogen and precious-metal catalysts. nih.govacs.org The transfer of such chemoenzymatic methods to continuous flow reactors could further enhance efficiency and safety. nih.govacs.org

Another area for exploration is the direct amination of a pre-functionalized aromatic ring. While challenging, the development of novel catalytic systems, potentially involving copper or palladium, for the direct amination of aryl halides or sulfonates could provide a more atom-economical route to this compound and its derivatives. researchgate.net

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Strategy | Precursor Example | Key Advantages | Research Challenges |

|---|---|---|---|

| Catalytic Nitroreduction | 1-tert-butyl-2-fluoro-4-nitrobenzene | High chemoselectivity, avoids harsh reducing agents. | Catalyst development, optimization for sterically hindered substrate. |

| Chemoenzymatic Synthesis | 1-tert-butyl-2-fluoro-4-nitrobenzene | Mild reaction conditions (room temp, atm. pressure), aqueous media, high selectivity. nih.gov | Enzyme immobilization, cofactor recycling, scalability. |

Exploration of Novel Reactivity and Functionalization Patterns